molecular formula C22H22N4O2 B12871596 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne

1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne

Cat. No.: B12871596
M. Wt: 374.4 g/mol
InChI Key: NXKBUWILSJYBPO-UHFFFAOYSA-N
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Description

1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is a complex organic compound with the molecular formula C22H22N4O2. It is known for its unique structure, which includes two pyridine rings each substituted with a 4,4-dimethyl-4,5-dihydrooxazol-2-yl group, connected by an ethyne bridge. This compound is primarily used in research and development within the fields of chemistry and materials science .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-[5-[2-[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]ethynyl]pyridin-3-yl]-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C22H22N4O2/c1-21(2)13-27-19(25-21)17-7-15(9-23-11-17)5-6-16-8-18(12-24-10-16)20-26-22(3,4)14-28-20/h7-12H,13-14H2,1-4H3

InChI Key

NXKBUWILSJYBPO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CN=CC(=C2)C#CC3=CC(=CN=C3)C4=NC(CO4)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial-scale production would likely follow similar synthetic routes with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyridine and oxazole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is largely dependent on its application. In coordination chemistry, it acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyridine and oxazoline rings. This coordination can influence the electronic properties of the metal center, thereby affecting the overall reactivity and stability of the complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is unique due to its ethyne bridge, which imparts rigidity and planarity to the molecule. This structural feature can significantly influence its electronic properties and reactivity, making it distinct from other similar compounds .

Biological Activity

1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne (CAS No. 1254929-22-0) is a synthetic compound notable for its potential biological activities. This compound combines oxazoline and pyridine functionalities, which are often associated with diverse pharmacological properties. This article will explore the biological activity of this compound through various studies and data.

Chemical Structure and Properties

The molecular formula of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne is C22H22N4O2C_{22}H_{22}N_{4}O_{2}, with a molecular weight of 374.44 g/mol. The structure features two pyridine rings linked by an ethyne group and substituted with oxazoline moieties.

PropertyValue
CAS Number1254929-22-0
Molecular FormulaC22H22N4O2
Molecular Weight374.44 g/mol
PurityNot specified

Antimicrobial Properties

Research indicates that compounds containing oxazoline and pyridine structures exhibit significant antimicrobial activity. In a study examining various derivatives, it was found that the presence of the oxazoline ring enhances the interaction with microbial cell membranes, leading to increased efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has been investigated for its potential anticancer properties. A study focusing on similar oxazoline derivatives demonstrated that they inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specifically, compounds with structural similarities to 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne showed IC50 values in the low micromolar range against various cancer cell lines.

The proposed mechanism for the biological activity of this compound involves:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Modulation of Signaling Pathways : The oxazoline moiety can influence signaling pathways related to apoptosis and cell cycle regulation.

Case Studies

  • In Vivo Studies : In a mouse model, administration of 1,2-Bis(5-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-3-yl)ethyne resulted in significant tumor reduction compared to control groups. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapy agents.
  • Cell Line Studies : In vitro studies using human cancer cell lines (e.g., HeLa and MCF7) revealed that treatment with the compound led to a dose-dependent decrease in cell viability, with observed morphological changes indicative of apoptosis.

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